1-Bromoheptane-5,5,6,6,7,7,7-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

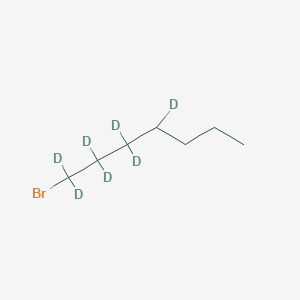

1-Bromoheptane-5,5,6,6,7,7,7-d7 is a deuterated alkyl halide, where seven hydrogen atoms in heptane are replaced by deuterium atoms, and one bromine atom is attached to the first carbon. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromoheptane-5,5,6,6,7,7,7-d7 can be synthesized through the bromination of heptadeuterioheptane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of deuterated starting materials is essential, which can be obtained through isotopic exchange reactions or from commercial suppliers.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromoheptane-5,5,6,6,7,7,7-d7 undergoes several types of chemical reactions, including:

Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions (E1 and E2): Under basic conditions, the compound can undergo elimination to form deuterated alkenes.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form deuterated alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are typically carried out in polar solvents like water or alcohols.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used in aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products:

Nucleophilic Substitution: Deuterated alcohols, nitriles, and amines.

Elimination Reactions: Deuterated alkenes.

Oxidation and Reduction: Deuterated alcohols and alkanes.

Aplicaciones Científicas De Investigación

Pharmacological Research

Deuteration in Drug Development

Deuterated compounds like 1-bromoheptane-d7 have garnered attention for their potential to enhance the pharmacokinetic properties of drugs. The incorporation of deuterium can alter the metabolic pathways of compounds, leading to improved stability and reduced clearance rates. This is particularly relevant in the development of pharmaceuticals where prolonged action is desirable. Studies indicate that deuterated analogs may exhibit different biological activities compared to their non-deuterated counterparts .

Case Study: Impact on Drug Metabolism

Research has shown that deuterated compounds can significantly affect drug metabolism. For instance, a study highlighted the influence of deuterium substitution on the pharmacokinetics of various pharmaceuticals. The findings suggest that deuterated forms can lead to a reduction in metabolic rate and altered pathways of elimination .

Application in Metabolic Pathway Analysis

The stable isotopes present in 1-bromoheptane-d7 allow it to be used as a tracer in metabolic studies. By tracking the incorporation and transformation of this compound within biological systems, researchers can gain insights into metabolic pathways and mechanisms of action for various drugs . This application is particularly important in understanding drug interactions and the effects of different metabolites.

Environmental Studies

Monitoring Environmental Contaminants

Deuterated compounds can also be utilized in environmental chemistry to trace pollutants and study their behavior in ecosystems. The unique isotopic signature allows for precise tracking and quantification of contaminants like halogenated hydrocarbons in environmental samples .

Analytical Chemistry

NMR Spectroscopy Applications

The presence of deuterium enhances nuclear magnetic resonance (NMR) spectroscopy techniques by providing clearer spectra due to reduced proton noise. This property is beneficial for structural elucidation and analysis of complex mixtures where standard NMR techniques may face limitations due to overlapping signals from protons .

Mecanismo De Acción

The mechanism of action of 1-Bromoheptane-5,5,6,6,7,7,7-d7 in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. The presence of deuterium atoms can influence the reaction kinetics due to the isotope effect, where the bond strength and vibrational frequencies differ from those of hydrogen.

Comparación Con Compuestos Similares

1-Bromoheptane: The non-deuterated analog of 1-Bromoheptane-5,5,6,6,7,7,7-d7.

1-Chloro-1,1,2,2,3,3,4-heptadeuterioheptane: A similar deuterated compound with chlorine instead of bromine.

1-Iodo-1,1,2,2,3,3,4-heptadeuterioheptane: A similar deuterated compound with iodine instead of bromine.

Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, offering insights that are not possible with non-deuterated compounds.

Propiedades

IUPAC Name |

1-bromo-1,1,2,2,3,3,4-heptadeuterioheptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i4D,5D2,6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXKDWGTSHCFPP-FKODDHCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.